molecular formula C20H18ClN5O5 B2419824 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1052612-84-6

2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2419824
CAS No.: 1052612-84-6
M. Wt: 443.84
InChI Key: UQWSLXNFMAJWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,3-triazole, a class of heterocyclic organic compounds that contain three nitrogen atoms in a five-membered ring . These compounds have received immense attention due to their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, 1,2,3-triazoles are often synthesized using the Huisgen cycloaddition, a type of click chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the various substituents. For example, triazoles are known to participate in various reactions such as N-alkylation and reduction .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

A study focused on the synthesis of N-aryl derivatives of related triazole compounds, demonstrating moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. Molecular docking studies further rationalized the binding interactions, highlighting potential for therapeutic application in conditions like Alzheimer's disease (Riaz et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Research into the regioselective syntheses of benzoxazoles from related precursor molecules showcases the compound's utility in creating new heterocyclic structures with potential application in drug development and material science (Li et al., 2009).

Environmental Impact and Degradation Studies

Studies on chlorinated phenols, which are structurally related to the compound , detail their use, environmental presence, and the implications of their degradation products. This highlights the compound's relevance in environmental toxicology and the need for studies on its degradation and potential environmental impact (Ahlborg & Thunberg, 1980).

Antioxidant and Antitumor Activities

The exploration of nitrogen heterocycles derived from similar chemical structures for their antioxidant and antitumor activities provides insight into the potential biomedical applications of these compounds. These studies suggest possible roles in combating oxidative stress and cancer (El-Moneim et al., 2011).

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWSLXNFMAJWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.